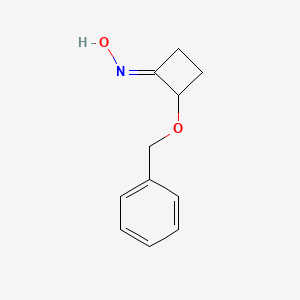

2-Benzyloxy-cyclobutanone oxime

Description

Contextual Significance in Synthetic Strategies

The synthetic utility of 2-Benzyloxy-cyclobutanone oxime is intrinsically linked to the reactivity of its core components. The strained cyclobutane (B1203170) ring is prone to ring-opening reactions, providing a pathway to linear carbon chains with strategically placed functional groups. The oxime moiety is a well-established precursor for the generation of iminyl radicals, which can trigger selective carbon-carbon bond cleavage. researchgate.netrsc.org This process is particularly relevant for cyclobutanone (B123998) oximes, as the release of ring strain can drive the reaction forward, leading to the formation of distal cyano-substituted alkyl radicals. researchgate.netrsc.org These radical intermediates can then be trapped by various reagents, allowing for the introduction of diverse functionalities. researchgate.net

Modern synthetic methods, particularly those employing photoredox catalysis, have further expanded the utility of cyclobutanone oxime derivatives. vulcanchem.comnsf.gov These mild and efficient techniques allow for the generation of the key iminyl radical intermediates under conditions that are tolerant of a wide range of functional groups, opening up new avenues for complex molecule synthesis. vulcanchem.comnsf.gov

Historical Overview of Cyclobutanone Oxime Derivatives in Research

The study of cyclobutane derivatives has a rich history, with the first synthesis of cyclobutane itself reported in the early 20th century. Initially, the high ring strain of the four-membered ring was a primary focus of investigation. Over time, chemists began to harness this inherent strain for synthetic purposes, using cyclobutane derivatives as precursors for a variety of molecular scaffolds.

Cyclobutanone, the parent ketone of the title compound, is a key intermediate in many of these transformations. Its conversion to cyclobutanone oxime is a straightforward and well-established chemical transformation, typically achieved by reaction with hydroxylamine (B1172632). arpgweb.com The subsequent reactivity of cyclobutanone oxime and its derivatives has been a subject of extensive research. Early work often focused on classical reactions such as the Beckmann rearrangement, which converts oximes into amides or lactams. More recently, the focus has shifted towards radical-mediated transformations that exploit the facile cleavage of the C1-C2 bond of the cyclobutane ring upon formation of an iminyl radical. rsc.org This has led to the development of numerous innovative methods for the synthesis of functionalized nitriles and other valuable organic molecules. beilstein-journals.orgbeilstein-journals.org

Structural Framework and Synthetic Utility of the 2-Benzyloxy Moiety

The presence of the benzyloxy group at the 2-position of the cyclobutanone oxime framework imparts several key properties to the molecule. The benzyloxy group is a widely used protecting group for alcohols in organic synthesis due to its relative stability under a variety of reaction conditions. It can be readily introduced and subsequently removed under specific, often reductive, conditions.

In the context of this compound, the benzyloxy group serves multiple purposes. Firstly, it introduces a degree of steric bulk, which can influence the stereochemical outcome of reactions at the oxime or the cyclobutane ring. Secondly, its electronic properties can affect the reactivity of the adjacent functional groups. Finally, and perhaps most importantly, it provides a handle for further functionalization. The benzyl (B1604629) ether can be cleaved to reveal a hydroxyl group, which can then be used as a point of attachment for other molecular fragments. This versatility makes this compound a particularly attractive building block for the synthesis of complex natural products and pharmaceutically active compounds.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (2-benzyloxycyclobutylidene)hydroxylamine |

| Canonical SMILES | C1CC(=NO)C1OCC2=CC=CC=C2 |

| InChI Key | FGYKIRPKEHNLCC-UHFFFAOYSA-N |

Table 1: General chemical properties of this compound. Data sourced from publicly available chemical databases.

Representative Reactions of Cyclobutanone Oxime Derivatives

The following table summarizes key ring-opening reactions of cyclobutanone oxime derivatives, which are analogous to the expected reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Ring-Opening Cross-Coupling | SO₂F₂/Cu catalyst | δ-Olefin-containing aliphatic nitriles | beilstein-journals.orgbeilstein-journals.org |

| Photoredox-Mediated Ring-Opening | Organic Photoredox Catalyst | Alkynylnitrile radicals | nsf.gov |

| Dehydroxylative Ring-Opening Giese Reaction | Photoredox/Ti dual catalysis | Distally cyano-substituted amides | vulcanchem.com |

| Radical-Induced Ring-Opening/Reconstruction | Copper catalyst or visible light | 3,4-dihydronaphthalene-2-carbonitriles | rsc.org |

Table 2: Examples of synthetic transformations involving cyclobutanone oxime derivatives, illustrating the potential reactivity of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(NE)-N-(2-phenylmethoxycyclobutylidene)hydroxylamine |

InChI |

InChI=1S/C11H13NO2/c13-12-10-6-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2/b12-10+ |

InChI Key |

FGYKIRPKEHNLCC-ZRDIBKRKSA-N |

Isomeric SMILES |

C1C/C(=N\O)/C1OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=NO)C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Benzyloxy Cyclobutanone Oxime

Precursor Synthesis and Functional Group Transformations Leading to the Cyclobutanone (B123998) Core

The construction of the essential 2-benzyloxy-cyclobutanone framework is a critical preliminary phase. This involves the strategic formation of the strained four-membered cyclobutane (B1203170) ring and the subsequent, or concurrent, installation of the benzyloxy substituent at the C2 position.

Strategies for Cyclobutanone Ring Formation

The inherent ring strain of the cyclobutane system makes its formation a non-trivial synthetic challenge. baranlab.org However, this strain also renders cyclobutanones highly valuable and versatile intermediates in organic synthesis. baranlab.orgnih.gov Several robust strategies have been developed for the construction of the cyclobutanone core.

Key methodologies include:

[2+2] Cycloadditions: This is one of the most common and efficient pathways to cyclobutanone derivatives. nih.gov The reaction can be achieved through various means:

Photochemical [2+2] Cycloaddition: Involves the light-induced reaction of an olefin with a ketene (B1206846) or another unsaturated substrate. baranlab.org These reactions often proceed via a triplet state, sometimes requiring a sensitizer (B1316253) like acetone (B3395972) or benzophenone. baranlab.org

Ketene Cycloadditions: The reaction of a ketene with an olefin is a powerful method for forming the four-membered ring. nih.govresearchgate.net For instance, dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride) can react with benzyl (B1604629) vinyl ether in the presence of a zinc-copper catalyst to form a dichlorinated cyclobutanone intermediate. google.comgoogle.com

Ring Expansion Reactions: These methods build the four-membered ring from a three-membered precursor. Common strategies include the ring expansion of cyclopropanols or the rearrangement of cyclopropyl (B3062369) carbinols. nih.gov

Ring Enlargement of Oxaspiropentanes: This technique provides another route to the cyclobutanone skeleton. nih.gov

Intramolecular Cyclization: The cyclization of specific linear precursors, such as an epoxynitrile, can also yield the cyclobutanone ring. baranlab.org

Table 1: Summary of Major Cyclobutanone Ring Formation Strategies

| Strategy | Description | Key Reactants Example | Reference |

|---|---|---|---|

| [2+2] Photocycloaddition | Light-induced cycloaddition between two unsaturated molecules. | Olefin + Ketene (activated by UV light) | baranlab.orgnih.gov |

| Ketene Cycloaddition | Reaction of a ketene with an olefin, often catalyzed. | Benzyl vinyl ether + Trichloroacetyl chloride | researchgate.netgoogle.com |

| Ring Expansion | Expansion of a three-membered ring to a four-membered ring. | Cyclopropanol derivatives | nih.gov |

| Intramolecular Cyclization | Formation of the ring from a single linear molecule. | Epoxynitriles | baranlab.org |

Introduction and Manipulation of the Benzyloxy Substituent

With the cyclobutanone core established, the benzyloxy group must be introduced regioselectively at the C2 position. A highly effective method involves the acid-catalyzed reaction of a 2-hydroxycyclobutanone precursor with a benzyl alcohol. researchgate.net

This transformation is typically an etherification where the hydroxyl group on the cyclobutanone ring is converted to a benzyloxy ether. researchgate.netvulcanchem.com The reaction of 2-hydroxycyclobutanone with variously functionalized benzyl alcohols, promoted by an acid catalyst, has been shown to afford 2-(benzyloxy)cyclobutanones in good to high yields. researchgate.net The choice of catalyst and reaction conditions is critical to prevent side reactions, such as oligomerization, which can be influenced by the electronic properties of the substituents on the benzyl alcohol's aromatic ring. researchgate.net An alternative conceptual approach involves using a starting material that already contains the benzyloxy moiety, such as benzyl vinyl ether, in a [2+2] cycloaddition reaction to form the ring. google.com

Oxime Formation Reactions and Stereochemical Considerations

The final key transformation is the conversion of the ketone in 2-benzyloxy-cyclobutanone to an oxime. This step involves a condensation reaction and raises important questions about the resulting stereochemistry of the C=N double bond. nih.govvulcanchem.comnih.gov

Optimized Conditions for Oximation of 2-Benzyloxy-cyclobutanone

The oximation of 2-benzyloxy-cyclobutanone follows classical synthetic protocols for oxime formation. vulcanchem.comarpgweb.com The reaction involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon of the cyclobutanone. vulcanchem.com This process results in a tetrahedral intermediate that subsequently eliminates a molecule of water to yield the final oxime product. vulcanchem.com

Optimized conditions generally involve reacting the ketone with hydroxylamine hydrochloride in an alcoholic solvent. arpgweb.com The presence of a base, such as potassium hydroxide (B78521) or sodium bicarbonate, is required to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. arpgweb.com The reaction conditions, including temperature, solvent, and reaction time, are crucial for achieving high yield and purity. vulcanchem.com

Table 2: Typical Conditions for Oximation

| Reactant 1 | Reactant 2 | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Benzyloxy-cyclobutanone | Hydroxylamine hydrochloride | Base (e.g., KOH, NaHCO₃) | Alcohol (e.g., Ethanol) | 2-Benzyloxy-cyclobutanone oxime | vulcanchem.comarpgweb.com |

Stereoisomer Generation and Control in Oxime Synthesis

The formation of the C=N double bond in the oxime introduces the possibility of stereoisomerism, specifically E (entgegen) and Z (zusammen) isomers. The relative orientation of the hydroxyl group (-OH) with respect to the substituents on the carbon atom determines the isomer.

In the case of alicyclic oximes, ring size can influence the stereochemical outcome. For smaller, more rigid rings like cyclobutane, the reaction often yields a single conformational isomer due to steric constraints. arpgweb.com For this compound, the IUPAC name (NE)-N-(2-phenylmethoxycyclobutylidene)hydroxylamine suggests a thermodynamic preference for the E-isomer. vulcanchem.com The determination of the precise stereochemistry of the oxime bond is definitively established using advanced analytical techniques such as single-crystal X-ray diffraction and various 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. nih.gov

Table 3: Potential Stereoisomers of this compound

| Isomer | Description | Method of Determination |

|---|---|---|

| E-isomer | The hydroxyl group is on the opposite side of the larger substituent at C2 (the benzyloxy group). | X-ray Diffraction, NMR Spectroscopy |

| Z-isomer | The hydroxyl group is on the same side as the larger substituent at C2 (the benzyloxy group). | X-ray Diffraction, NMR Spectroscopy |

Chemo-, Regio-, and Stereoselectivity in Synthetic Approaches

Achieving an efficient synthesis of this compound hinges on the careful management of selectivity at each step. nih.govmdpi.com

Chemoselectivity: This is most critical during the oximation step. The reaction conditions must be mild enough to selectively target the ketone functional group for conversion to the oxime without cleaving the acid- and base-sensitive benzyloxy ether linkage.

Regioselectivity: The synthesis of the cyclobutanone precursor must ensure the correct placement of the functional groups. For instance, in an acid-catalyzed etherification, the reaction must selectively occur at the C2-hydroxyl group of a 2-hydroxycyclobutanone precursor. researchgate.net Similarly, in cycloaddition approaches, the orientation of the reactants determines the position of the substituent on the final ring.

Stereoselectivity: This applies to both the formation of the cyclobutanone ring and the final oximation. The synthesis of the 2-benzyloxy-cyclobutanone precursor can result in diastereomers depending on the relative orientation of the substituent to the ring. Subsequent oximation must control the E/Z geometry of the C=N double bond. As noted, the rigidity of the four-membered ring often favors the formation of a single, more stable oxime isomer. arpgweb.com

Diastereoselective and Enantioselective Synthesis

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge in organic chemistry due to the inherent ring strain and unique conformational properties of the four-membered ring. For 2-benzyloxy-cyclobutanone, the key chiral center is at the C2 position, bearing the benzyloxy group. Enantioselective synthesis aims to produce a single enantiomer, (R)- or (S)-2-benzyloxycyclobutanone, which can then be converted to the corresponding oxime.

A direct and effective method for preparing enantiomerically pure (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanones has been reported. researchgate.net This strategy relies on the enzymatic kinetic resolution of a precursor, racemic 2-hydroxycyclobutanone acetal (B89532). researchgate.net The process involves an enzymatic transesterification to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. Following separation, the resolved 2-hydroxycyclobutanone acetal is protected as a benzyl ether, and subsequent deacetalation yields the enantiomerically pure 2-benzyloxycyclobutanone. researchgate.net

Alternative strategies focus on the asymmetric synthesis of the cyclobutanone core itself. These methods, while not all explicitly demonstrated on the benzyloxy-substituted target, represent the state-of-the-art in chiral cyclobutanone synthesis. mdpi.comnih.gov One such powerful approach is the tandem cyclopropanation/semipinacol rearrangement. nih.govnih.gov In a reported example, a chiral Lewis acid catalyst promotes the reaction between an α-silyloxyacrolein and a diazoester to form α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and excellent enantioselectivity. nih.gov

Furthermore, organocatalyzed enantioselective reactions, particularly aldol (B89426) reactions starting from precursors like 2-hydroxycyclobutanone, provide another viable route to chiral cyclobutanone derivatives. mdpi.com The final step, oximation of the ketone with hydroxylamine, can potentially lead to (E) and (Z) diastereomers of the oxime. The diastereoselectivity of this step is often controlled by the steric bulk of the C2 substituent and the reaction conditions.

Table 1: Summary of Enantioselective Strategies for 2-Substituted Cyclobutanone Synthesis

| Strategy | Key Transformation | Reagents/Catalyst | Stereocontrol | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Kinetic resolution of racemic 2-hydroxycyclobutanone acetal | Lipase, acyl donor | Separation of enantiomers | researchgate.net |

| Tandem Rearrangement | Cyclopropanation/Semipinacol Rearrangement | Chiral Lewis Acid (e.g., oxazaborolidinium ion), Diazoester | Enantioselective ring expansion | nih.gov |

| Pinacol-type Rearrangement | Rearrangement of α-hydroxycyclopropylcarbinols | Titanium-mediated | Enantioselective ring expansion | nih.gov |

| Organocatalyzed Aldol | Aldol reaction of 2-hydroxycyclobutanone | Chiral amino acids (e.g., (S)-tryptophan) | Enantioselective C-C bond formation | mdpi.com |

Protecting Group Strategies and Compatibility

In the context of this compound, the "benzyloxy" group serves as a benzyl (Bn) ether, a common and robust protecting group for a hydroxyl function. acs.org The use of a protecting group is essential in multi-step syntheses to mask the reactive hydroxyl group at the C2 position while other chemical transformations are carried out on different parts of the molecule.

The selection of a protecting group strategy is governed by its ease of installation, its stability (or lack thereof) under various reaction conditions, and its selective removal without affecting other functional groups. The benzyl group is typically installed under basic conditions using a reagent like benzyl bromide (BnBr) with a base such as sodium hydride (NaH), or under milder conditions to enhance functional group tolerance. bc.edu

A particularly mild and chemoselective method for benzylation involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT). This reagent allows for the benzylation of alcohols upon gentle heating and can be used in the presence of other sensitive functional groups like amides and esters, which might not tolerate traditional, strongly basic or acidic installation methods.

The compatibility of the benzyl ether is one of its most valuable attributes. It is stable to a wide range of conditions, including strongly basic, nucleophilic, and many oxidative and reductive environments. This robustness allows for significant chemical manipulation of the rest of the molecule. The primary method for cleavage of a benzyl ether is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C), a reaction that is generally mild and selective, leaving most other functional groups intact. researchgate.net

Table 2: Compatibility of Benzyl (Bn) Ether Protecting Group

| Reagent / Condition | Compatibility | Notes |

|---|---|---|

| Strong Bases (e.g., NaOH, NaH, LDA) | Stable | Benzyl ethers do not have acidic protons and are inert to strong bases. |

| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | The ether linkage is generally unreactive towards nucleophiles. |

| Acidic Conditions (most) | Stable | Stable to moderately acidic conditions used for removal of other groups (e.g., silyl (B83357) ethers, acetals). |

| Strong Acids (e.g., HBr, BBr₃) | Cleaved | Can be cleaved by strong Lewis or Brønsted acids, though less common than hydrogenolysis. |

| Oxidizing Agents (most) | Stable | Stable to many common oxidants (e.g., PCC, Swern, DMP). |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | The ether and aromatic ring are not reduced by common hydride reagents. |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Cleaved | This is the standard and most selective method for deprotection. |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy Cyclobutanone Oxime

Transformations Involving the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of reactions, including rearrangements, reductions, and nucleophilic additions. researchgate.net

Beckmann Rearrangement and Related Nitrogen Heterocycle Formation

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that results in the formation of amides or lactams from cyclic oximes. masterorganicchemistry.comwikipedia.org In the case of 2-benzyloxy-cyclobutanone oxime, this rearrangement provides a pathway to γ-lactams, which are important structural motifs in many biologically active compounds. The reaction is typically promoted by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgrsc.org The mechanism involves protonation of the oxime hydroxyl group, followed by a stereospecific migration of the alkyl group anti-periplanar to the departing water molecule, leading to a nitrilium ion intermediate that is subsequently hydrolyzed to the lactam. organic-chemistry.org

The formation of nitrogen heterocycles from oximes is a broad field. researchgate.netrsc.org For instance, the treatment of cyclobutanone (B123998) oxime derivatives with disulfur (B1233692) dichloride can lead to the formation of unexpected pseudoazulenes, including cyclopenta-1,2-dithiole and cyclopenta-1,2-thiazine derivatives. clockss.org

Table 1: Beckmann Rearrangement of Cyclobutanone Oximes

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone oxime | Acid catalyst | ε-Caprolactam | High | wikipedia.org |

| 4-Hydroxyacetophenone oxime | Amberlyst 15, acetic acid | N-(4-hydroxyphenyl)acetamide | 66.7 | libretexts.org |

| Substituted cyclobutanones | Oxime, Brønsted acid | γ-Lactam | - | rsc.org |

This table presents examples of Beckmann rearrangements on various oximes to illustrate the general transformation.

Reductive Amination Pathways and Amine Synthesis

The reduction of oximes is a common method for the synthesis of primary amines. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of this compound would yield 2-benzyloxy-cyclobutanamine. This reaction proceeds through the reduction of the C=N double bond.

Furthermore, reductive amination, a process that combines reduction with the introduction of an amine, can be achieved. While specific examples for this compound are not prevalent in the provided search results, the general transformation of oximes to amines is a well-established synthetic tool. researchgate.net The synthesis of substituted 2-amino-cyclobutanone derivatives has been reported through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles under acidic conditions. luc.edu

Nucleophilic Additions and Substitutions at the Oxime Carbon

The carbon atom of the oxime group is electrophilic and can be attacked by nucleophiles. While direct nucleophilic addition to the C=N bond of an oxime is less common than addition to a carbonyl group, it can occur under certain conditions. The formation of the oxime itself from 2-benzyloxy-cyclobutanone and hydroxylamine (B1172632) involves a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. vulcanchem.com

Reactions involving nucleophilic substitution at the oxime carbon are also known. For instance, the intramolecular nucleophilic addition of an anion of a benzyl (B1604629) ether to a carbonyl moiety has been observed in related systems, leading to the formation of hydroxytetrahydrofurans. rsc.org

Reactions Involving the Cyclobutanone Ring System

The strained four-membered ring of cyclobutanone derivatives is prone to reactions that relieve this strain, such as ring expansion, ring contraction, and cleavage.

Ring Expansion and Contraction Reactions

The Beckmann rearrangement, as discussed in section 3.1.1, is a prime example of a ring expansion reaction for cyclobutanone oximes, leading to the formation of five-membered γ-lactams. rsc.org Another notable reaction is the ring-opening of cyclobutanone oximes. For instance, a sulfuryl fluoride-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes has been developed to synthesize δ-olefin-containing aliphatic nitriles. beilstein-journals.org This reaction proceeds via an iminyl radical intermediate, which triggers the cleavage of a C-C bond in the cyclobutane (B1203170) ring. beilstein-journals.orgrsc.org

[2+2] Cycloaddition Derivatives and Subsequent Transformations

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. acs.org While this compound is already a cyclobutane derivative, its precursor, a cyclobutenone, could be synthesized via a [2+2] cycloaddition. The resulting cyclobutanone can then be converted to the oxime. nih.govnih.gov

The derivatives of [2+2] cycloadditions can undergo various subsequent transformations. For example, the cyclobutane products can be functionalized or cleaved. The cleavage of the cyclobutane ring, as seen in the ring-opening reactions mentioned in section 3.2.1, is a common transformation that takes advantage of the ring strain. These reactions can lead to the formation of linear chains with functional groups at specific positions, providing valuable synthetic intermediates. beilstein-journals.org

Table 2: Ring-Opening Reactions of Cyclobutanone Oxime Derivatives

| Reactants | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cyclobutanone oxime derivatives, alkenes | SO₂F₂ | δ-olefin-containing aliphatic nitriles | Ring-opening cross-coupling | beilstein-journals.org |

| Cyclobutanone oximes | Radical initiator | Cyano-substituted alkyl radicals | C-C bond cleavage | rsc.org |

This table summarizes key findings on the ring-opening reactions of cyclobutanone oxime derivatives.

α-Functionalization and Enolate Chemistry of the Cyclobutanone Ring

The α-functionalization of cyclobutanone rings is a pivotal process for constructing more complex molecular architectures. This reactivity is typically mediated by the formation of an enolate intermediate, an ambident nucleophile that can react with electrophiles at either the α-carbon or the oxygen atom. masterorganicchemistry.comyoutube.com The generation and subsequent reaction of these enolates are governed by a delicate balance of factors including the choice of base, solvent, temperature, and the substitution pattern of the ketone. bham.ac.uk

For this compound, several structural features complicate simple enolate chemistry. The primary pathway for reactivity often involves ring-opening reactions initiated by the cleavage of the N-O bond in the oxime, which generates radical intermediates, rather than α-functionalization via an enolate. beilstein-journals.orgresearchgate.netnsf.gov

However, considering the principles of enolate formation, deprotonation can occur at two positions: C3 and C4. The acidity of the α-protons is influenced by the adjacent carbonyl (or in this case, the C=N-OH group) and the inductive effect of the benzyloxy group at C2. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride are typically required to deprotonate simple ketones to form enolates quantitatively. youtube.combyjus.com The reaction of the enolate generated from unsubstituted cyclobutanone with phenyl vinyl sulfoxide (B87167) has been documented, demonstrating that cyclobutanone enolates can be formed and utilized in carbon-carbon bond-forming reactions. rsc.org

In the case of this compound, the formation of a specific enolate is subject to kinetic versus thermodynamic control.

Kinetic Enolate: Deprotonation at the C4 position would likely be favored under kinetic control (strong, bulky base like LDA at low temperature, e.g., -78 °C). This position is sterically more accessible than the C3 position, which is shielded by the adjacent benzyloxy group. bham.ac.ukyoutube.com

Thermodynamic Enolate: The thermodynamic enolate would be the more substituted and stable enolate. However, in this specific molecule, the electronic influence of the C2-benzyloxy group and potential steric strain from the oxime group make it difficult to predict which enolate (C3 or C4) would be thermodynamically favored without experimental data. bham.ac.uk

Once formed, the enolate could theoretically react with various electrophiles, such as alkyl halides, in an SN2-type reaction to achieve α-alkylation. fiveable.me However, the nucleophilicity of the enolate and the potential for competing side reactions, such as O-alkylation or reactions involving the oxime group, must be considered. libretexts.org The presence of the oxime functionality introduces an acidic proton and a potential site for coordination with metal cations from the base, which can further influence the regioselectivity and stereoselectivity of subsequent reactions.

Role of the Benzyloxy Group in Directing Reactivity

The benzyloxy group at the C2 position is not a mere spectator. It plays a crucial role in modulating the reactivity of the cyclobutanone ring through a combination of electronic and steric effects, influencing the stability of intermediates and directing the approach of reagents.

Electronic and Steric Influence on Adjacent Centers

Electronic Effects: The oxygen atom of the benzyloxy group exerts a significant electron-withdrawing inductive effect (-I effect) on the cyclobutane ring. This effect increases the acidity of the adjacent α-protons, particularly at the C3 position, compared to an unsubstituted cyclobutanone. libretexts.org While this might suggest easier enolate formation at C3, this electronic advantage is often overridden by steric factors. Furthermore, the benzylic system is not conjugated with the cyclobutanone ring, so resonance effects on the ring itself are negligible. However, the electron-rich nature of the benzyl group's aromatic ring can influence interactions with catalysts or reagents.

Steric Effects: The benzyloxy group is sterically demanding. This bulkiness physically obstructs the C3-face of the cyclobutane ring, hindering the approach of bases for deprotonation or nucleophiles for addition. nih.gov Consequently, reactions are often directed to the less hindered C4 position or the opposite face of the ring. This steric hindrance is a dominant factor in controlling regioselectivity and diastereoselectivity in reactions involving the cyclobutane core. For instance, in nucleophilic additions, reagents will preferentially attack from the face opposite to the bulky benzyloxy group.

Chelation Control: The oxygen atoms of the benzyloxy group and the oxime can act as Lewis basic sites, capable of coordinating with a metal cation (e.g., Li⁺, Mg²⁺). nih.govresearchgate.net This can lead to the formation of a rigid, chelated intermediate. Such chelation can lock the conformation of the molecule and direct the stereochemical outcome of reactions, such as additions or enolate alkylations, by exposing one face of the ring to the reagent while blocking the other. researchgate.net The feasibility of chelation depends on the metal cation and the relative geometry of the coordinating groups.

Selective Deprotection Strategies and Subsequent Conversions

The benzyl group is a common protecting group for alcohols, and its removal from the this compound would yield 2-hydroxy-cyclobutanone oxime, a key intermediate for further functionalization. The choice of deprotection method is critical to avoid unwanted reactions at the oxime or the cyclobutane ring. organic-chemistry.org

Selective Deprotection Strategies: Standard catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for benzyl ether cleavage but poses a high risk of reducing the oxime functionality to an amine or hydroxylamine. Therefore, alternative methods that are compatible with the oxime group are preferred.

| Reagent/Method | Conditions | Selectivity & Compatibility |

| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | Effective for benzyl ethers, especially electron-rich ones. May be compatible with the oxime, but requires careful optimization. organic-chemistry.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, MgI₂ | Can cleave benzyl ethers under mild conditions. MgI₂ has been shown to selectively debenzylate aryl ethers in the presence of other functional groups. rsc.org |

| Transfer Hydrogenolysis | e.g., 1,4-Cyclohexadiene, Pd/C | Milder than high-pressure hydrogenation; may offer better selectivity for benzyl ether cleavage over oxime reduction. organic-chemistry.org |

| Oxidative Debenzylation | NaBrO₃ + Na₂S₂O₄ | Shown to be compatible with sensitive functional groups like azides, suggesting potential compatibility with oximes. rsc.org |

Subsequent Conversions of 2-Hydroxy-cyclobutanone Oxime: The deprotected product, 2-hydroxy-cyclobutanone oxime, contains both a secondary alcohol and an oxime on a strained four-membered ring, paving the way for several synthetic transformations:

Oxidation: The secondary alcohol at C2 can be oxidized to the corresponding diketone, 2,3-cyclobutanedione mono-oxime, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Further Etherification/Esterification: The hydroxyl group can be converted into other ethers or esters to modify the molecule's properties or to install different protecting groups.

Ring Rearrangement/Fragmentation: α-Hydroxy ketones and oximes are known to undergo various rearrangement or fragmentation reactions under specific conditions (e.g., acid, base, or thermal). The inherent strain of the cyclobutane ring could facilitate such transformations, potentially leading to ring-opened products like γ-functionalized nitriles or lactones.

Applications of 2 Benzyloxy Cyclobutanone Oxime in Target Oriented Synthesis

Utilization as a Key Intermediate in Natural Product Synthesis

The unique structural and reactive properties of 2-benzyloxy-cyclobutanone oxime position it as a valuable precursor in the synthesis of various natural products. The strained four-membered ring can be selectively cleaved or rearranged to generate linear chains with defined stereochemistry or to construct larger ring systems, which are common motifs in natural product chemistry. rsc.orgrsc.orgresearchgate.net

Nitrogen-containing heterocycles are fundamental components of a vast array of alkaloids and pharmaceutically active compounds. The oxime functionality of this compound serves as a latent source of nitrogen, which can be incorporated into various heterocyclic systems. A primary transformation for achieving this is the Beckmann rearrangement, a classic reaction that converts an oxime into an amide. nih.govyoutube.com In the case of a cyclic ketoxime like this compound, this rearrangement leads to the formation of a γ-lactam, a five-membered cyclic amide. rsc.orgyoutube.com

The general mechanism of the Beckmann rearrangement involves the treatment of the oxime with an acid or another promoting agent, which converts the hydroxyl group into a good leaving group. This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. youtube.com For this compound, this would yield a substituted piperidin-2-one, a valuable scaffold for the synthesis of various piperidine (B6355638) alkaloids. The regioselectivity of the rearrangement is determined by which of the two α-carbon atoms migrates.

Furthermore, domino reactions involving cyclobutanone (B123998) oximes have been developed for the synthesis of complex nitrogen-containing fused and spirocyclic systems. For instance, a copper-catalyzed domino reaction of anilines with cyclobutanone oxime can produce spirotetrahydroquinoline derivatives. nih.gov This highlights the potential of this compound to serve as a linchpin in cascade sequences to rapidly build molecular complexity.

While specific total syntheses of alkaloids explicitly starting from this compound are not extensively documented in readily available literature, the established reactivity of the cyclobutanone oxime moiety strongly supports its potential as a precursor to various alkaloid skeletons.

Terpenoids and steroids are major classes of natural products characterized by their complex polycyclic carbon skeletons. rsc.orgrsc.org The synthesis of these molecules often relies on strategic bond formations to construct the requisite ring systems with precise stereochemical control. Cyclobutane (B1203170) derivatives have been recognized as valuable building blocks in the synthesis of these natural products due to the utility of their ring strain in facilitating ring-expansion and annulation reactions. rsc.orgresearchgate.netmdpi.com

For example, the total synthesis of various terpenes has been accomplished using cyclobutane-containing intermediates. rsc.orgmdpi.com While direct syntheses of terpenoids from this compound are not prominently reported, its ring can be opened to provide a four-carbon chain with specific functionalization that could be elaborated into a part of a larger terpenoid framework. The benzyloxy group provides a stable protecting group for a hydroxyl functionality which can be deprotected at a later stage of the synthesis.

In the realm of steroid synthesis, cyclobutane derivatives have been employed to construct parts of the characteristic four-ring steroid nucleus. nih.gov The strategic cleavage of a cyclobutane ring can facilitate the formation of five- or six-membered rings, which are the core components of steroids. Although specific examples detailing the use of this compound in the synthesis of steroid analogues are scarce, its potential as a four-carbon building block with a protected hydroxyl group and a versatile oxime functionality makes it an intriguing candidate for such synthetic endeavors.

Role in the Synthesis of Complex Organic Molecules

The reactivity of this compound extends beyond natural product synthesis to the broader field of complex organic molecule construction. Its ability to undergo selective ring-opening and functionalization reactions makes it a powerful tool for synthetic chemists.

In medicinal chemistry and drug discovery, there is a constant search for novel molecular scaffolds that can be elaborated into libraries of compounds for biological screening. The cyclobutane ring of this compound can serve as a rigid scaffold to which various substituents can be attached with well-defined spatial orientations. researchgate.netnih.gov

A key reaction in this context is the radical-induced ring-opening of cyclobutanone oximes. researchgate.netresearchgate.netnih.govrsc.org This process typically involves the generation of an iminyl radical from the oxime, which then triggers the cleavage of a carbon-carbon bond in the strained four-membered ring. This results in the formation of a distal alkyl radical that can be trapped by various reagents or participate in further cyclization reactions. researchgate.netrsc.org A notable application is the synthesis of δ-olefin-containing aliphatic nitriles through a sulfuryl fluoride-mediated ring-opening cross-coupling with alkenes. beilstein-journals.orgbeilstein-archives.org This reaction provides a linear scaffold with a terminal nitrile group and an internal double bond, both of which are versatile functional handles for further chemical transformations.

The benzyloxy group at the 2-position of the cyclobutanone ring adds another layer of functionality, allowing for the introduction of a hydroxyl group at a specific position in the resulting linear molecule after deprotection. This predictable functional group placement is highly valuable in the design of new chemical entities with defined structural motifs for various applications, including as potential therapeutic agents.

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. Chiral β-amino alcohols are a particularly important class of compounds that serve as precursors to a wide range of chiral ligands and auxiliaries. diva-portal.orgrsc.orggoogle.comnih.gov

The reduction of the oxime group in this compound would lead to a β-amino alcohol. The resulting 2-(benzyloxy)cyclobutanamine (B1406890) would possess two stereocenters, and their relative and absolute stereochemistry could potentially be controlled through the choice of reducing agent and substrate control. The subsequent cleavage or modification of the cyclobutane ring could then lead to a variety of chiral amino alcohol structures.

While the direct synthesis of chiral auxiliaries or ligands starting from this compound is not extensively documented, the fundamental transformation of the oxime to an amine provides a clear conceptual pathway. The resulting chiral amino alcohol could be further functionalized, for example, by introducing phosphine (B1218219) groups to create chiral P,N-ligands, which are highly effective in a variety of asymmetric catalytic reactions. rsc.org The development of synthetic routes to chiral ligands from readily available starting materials like cyclobutanone derivatives is an active area of research. diva-portal.org

Spectroscopic Characterization for Structural Elucidation of 2 Benzyloxy Cyclobutanone Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentnih.govmdpi.comresearchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the detailed structure of organic compounds in solution. nih.govmdpi.com For 2-benzyloxy-cyclobutanone oxime, NMR is crucial for determining the connectivity of atoms and the relative stereochemistry of its stereogenic centers. The development of universal NMR databases has further enhanced the ability to predict stereochemistry by comparing experimental data with that of known compounds. researchgate.netnih.govnih.gov

Proton (¹H) NMR Analysis for Vicinal Coupling and Chemical Shiftsmdpi.comlibretexts.orgmiamioh.edu

Proton NMR (¹H NMR) provides a wealth of information regarding the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org In this compound, the protons on the cyclobutane (B1203170) ring and the benzylic protons will exhibit characteristic chemical shifts.

A key aspect of ¹H NMR in stereochemical analysis is the measurement of vicinal coupling constants (³JHH). This coupling occurs between protons on adjacent carbon atoms, and its magnitude is dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu By analyzing the coupling constants between the protons on the cyclobutane ring, the relative stereochemistry of the substituents can be inferred. For instance, a larger coupling constant is typically observed for protons with a trans-relationship (180° dihedral angle) compared to those with a cis-relationship (0° or 120° dihedral angle).

Table 1: Representative ¹H NMR Data for a Substituted Cyclobutane Ring

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Dihedral Angle |

|---|---|---|---|---|

| H-2 | 4.5 | dd | 8.0, 4.0 | - |

| H-3a | 2.8 | m | - | - |

| H-3b | 2.5 | m | - | - |

| H-4a | 2.2 | m | - | - |

| H-4b | 2.0 | m | - | - |

Note: This is a representative table; actual values for this compound would require experimental data.

Carbon (¹³C) NMR for Carbon Skeleton Confirmationmdpi.comlibretexts.orgmiamioh.edu

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For example, the carbonyl carbon of the cyclobutanone (B123998) ring will appear at a significantly downfield chemical shift (typically in the range of 190-220 ppm), while the carbons of the benzene (B151609) ring will resonate in the aromatic region (around 110-160 ppm). The carbon attached to the oxygen of the benzyloxy group will also have a characteristic downfield shift. This technique is essential for confirming the presence of all carbon atoms in the proposed structure.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C=N (oxime) | 150 - 165 |

| C-O (benzyloxy) | 70 - 80 |

| CH₂ (cyclobutane) | 20 - 40 |

| CH (cyclobutane) | 40 - 60 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 135 - 140 |

| CH₂ (benzyl) | 70 - 75 |

Note: These are general ranges and can vary based on the specific molecular environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximitymiamioh.edusdsu.eduwikipedia.orgprinceton.eduslideshare.net

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edulibretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity within the cyclobutane ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is crucial for piecing together the molecular fragments. For instance, it can show correlations between the benzylic protons and the carbons of the benzene ring, as well as between the cyclobutane protons and the oxime carbon, thus confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.comwikipedia.orgslideshare.net NOESY is particularly important for determining the stereochemistry, especially the configuration of the oxime double bond (E or Z). For example, a NOESY correlation between the oxime hydroxyl proton and a specific proton on the cyclobutane ring would provide strong evidence for a particular isomer. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmationrsc.orgpressbooks.publibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In this compound, key functional groups that can be identified include:

O-H stretch: The hydroxyl group of the oxime will show a broad absorption band, typically in the range of 3100-3500 cm⁻¹.

C=N stretch: The carbon-nitrogen double bond of the oxime will exhibit a medium-intensity absorption around 1620-1690 cm⁻¹.

C-O stretch: The ether linkage of the benzyloxy group will have a strong absorption in the region of 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretches: The benzene ring will show characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and for C=C ring stretching in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Oxime | O-H stretch | 3100-3500 (broad) |

| Oxime | C=N stretch | 1620-1690 (medium) |

| Ether | C-O stretch | 1000-1300 (strong) |

| Aromatic Ring | C-H stretch | ~3030 |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysisresearchgate.neted.ac.uknih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₃NO₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. ed.ac.uknih.gov By inducing fragmentation of the parent ion, a series of daughter ions are produced. The analysis of these fragments provides valuable structural information. For example, the fragmentation of this compound might involve the loss of the benzyl group, the hydroxylamine (B1172632) moiety, or cleavage of the cyclobutane ring, providing further confirmation of the proposed structure. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformationmdpi.comrsc.orgresearchgate.net

While NMR provides information about the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous structural determination. This technique yields a detailed map of electron density, from which the positions of all atoms can be determined with high precision. This allows for the direct visualization of the molecule's conformation, including the pucker of the cyclobutane ring and the configuration of the oxime. The data obtained from X-ray crystallography can also be used to confirm the stereochemical assignments made based on NMR data. mdpi.com

Theoretical and Computational Studies on 2 Benzyloxy Cyclobutanone Oxime

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-Benzyloxy-cyclobutanone oxime is not static. It exists as an ensemble of interconverting conformers. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them, which collectively define the molecule's energy landscape.

The cyclobutane (B1203170) ring is not planar. It adopts a puckered conformation to relieve angular and torsional strain. This puckering is a dynamic equilibrium, and the presence of substituents influences the preferred conformation. In the case of this compound, the sp²-hybridized carbon of the oxime group and the sp³-hybridized carbon bearing the bulky benzyloxy group dictate the ring's pucker. The flexibility of the cyclobutane ring is a key feature, allowing it to adopt conformations that can facilitate specific reaction pathways, such as ring-opening reactions. rsc.org Theoretical calculations can quantify the energy difference between various puckered states and the barrier to their interconversion.

Table 1: Illustrative Conformational Energy Data for this compound This table presents hypothetical data based on general principles of conformational analysis for similar molecular systems.

| Conformer | Dihedral Angle (C-C-O-CH₂) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 180° | 0.00 | 75 |

| Gauche | 60° | 1.5 | 20 |

| Syn-periplanar | 0° | 5.0 | 5 |

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound governs its chemical reactivity. Computational methods provide a detailed picture of the electronic distribution, highlighting regions susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO is expected to be localized primarily on the oxime functional group, specifically the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely the π* antibonding orbital of the C=N double bond. Understanding the energy and spatial distribution of these orbitals is critical for predicting how the molecule will behave in various reactions, such as the radical cascade reactions that cyclobutanone (B123998) oximes are known to participate in. researchgate.net

An electrostatic potential (ESP) map is a computational tool that visualizes the charge distribution on a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a negative potential (typically colored red) around the oxime oxygen and nitrogen atoms, indicating their nucleophilic character. Conversely, a positive potential (blue) would be expected around the carbon atom of the C=N bond, marking it as a primary electrophilic site. These maps are invaluable for predicting the initial steps of ionic reactions.

Table 2: Predicted Reactive Sites in this compound

| Site | Type | Predicted Location | Relevant Theory |

| 1 | Nucleophilic | Oxime Oxygen/Nitrogen Lone Pairs | FMO (HOMO), ESP (Negative Potential) |

| 2 | Electrophilic | Carbon atom of the C=N bond | FMO (LUMO), ESP (Positive Potential) |

| 3 | Radical Precursor | N-O bond of the oxime | Reaction Mechanism Studies |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the step-by-step pathways of complex chemical reactions. rsc.orgrsc.org For derivatives of cyclobutanone oxime, these studies have been crucial in understanding their versatile reactivity, particularly in ring-opening reactions that proceed via radical intermediates. rsc.orgbeilstein-journals.org

A plausible mechanism for many reactions involving cyclobutanone oximes is the formation of an iminyl radical. rsc.org This can be achieved through single-electron reduction of an activated oxime intermediate. beilstein-journals.org Computational modeling, often using Density Functional Theory (DFT), can elucidate this entire process. rsc.org Researchers can calculate the structures and energies of reactants, products, and, most importantly, short-lived intermediates and transition states. For instance, calculations can confirm the existence of an oxime sulfonyl ester intermediate in reactions mediated by SO₂F₂. beilstein-journals.orgbeilstein-journals.org

By mapping the potential energy surface, computational studies can determine the activation energy for each step, such as the C-C bond cleavage that releases the ring strain of the cyclobutanone. rsc.orgbeilstein-journals.org This step typically leads to a more stable distal cyano-substituted alkyl radical. rsc.org Furthermore, theory can predict the kinetics of a reaction over a range of temperatures using methods like multiconformer transition state theory (MC-TST), providing a comprehensive understanding of the reaction dynamics. rsc.org

Table 3: Computational Elucidation of a Proposed Radical Ring-Opening Mechanism

| Step | Description | Computational Method | Information Gained |

| 1: Activation | Formation of an activated oxime ester intermediate. | DFT Geometry Optimization | Structure and stability of the intermediate. beilstein-journals.orgbeilstein-journals.org |

| 2: Radical Formation | Single-electron transfer to the activated oxime to form an iminyl radical. | DFT, NBO Analysis | Spin density distribution, confirmation of radical character. |

| 3: Ring Opening | C-C bond cleavage of the cyclobutane ring to form a cyano-alkyl radical. | Transition State Search (e.g., QST2/3) | Activation energy barrier, reaction rate determination. rsc.orgbeilstein-journals.org |

| 4: Propagation | The resulting alkyl radical engages in further reactions (e.g., addition to an alkene). | Potential Energy Surface Scan | Energetic feasibility of subsequent reaction steps. beilstein-journals.org |

Transition State Analysis of Key Transformations

Two of the most significant transformations that cyclobutanone oximes can undergo are the Beckmann rearrangement and radical-induced ring-opening. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions and characterizing the transition states.

Beckmann Rearrangement: The Beckmann rearrangement of a cyclobutanone oxime is a synthetically valuable reaction that leads to the formation of a γ-lactam. rsc.org This acid-catalyzed process involves the migration of an alkyl group to an electron-deficient nitrogen atom. masterorganicchemistry.com For an unsymmetrical ketone oxime like this compound, the regioselectivity of the rearrangement is a key question.

Computational models of the Beckmann rearrangement on similar cyclic oximes suggest a concerted mechanism where the migration of the carbon anti to the leaving group on the nitrogen occurs simultaneously with the departure of the leaving group (often a protonated hydroxyl group). masterorganicchemistry.com The transition state is a high-energy species where the migrating carbon is partially bonded to both its original position and the nitrogen atom. The presence of the benzyloxy group at the 2-position would significantly influence which of the two α-carbons migrates. Electronic effects of the benzyloxy group, as well as steric interactions in the transition state, would dictate the activation energy barrier for each possible migration pathway. It is generally the group that can better stabilize a partial positive charge that migrates. youtube.com

Radical-Induced Ring-Opening: Cyclobutanone oximes can undergo C-C bond cleavage when subjected to radical conditions, a process that is thermodynamically driven by the relief of ring strain. nih.govrsc.orgresearchgate.net This transformation typically proceeds through the formation of an iminyl radical, which then triggers the scission of one of the α-C-C bonds. rsc.org

Theoretical studies on the ring-opening of cyclobutanone oxime esters have shown that the reaction is initiated by the homolytic cleavage of the N-O bond, followed by the cleavage of a C-C bond of the cyclobutane ring. nih.gov The transition state for the ring-opening step involves the elongation of the breaking C-C bond and the rehybridization of the carbon atoms. The stability of the resulting carbon-centered radical is a crucial factor in determining the reaction pathway. For this compound, the presence of the benzyloxy group could influence the stability of the radical intermediates, thereby affecting the kinetics of the ring-opening process.

Kinetic and Thermodynamic Parameters of Reactions

The kinetic and thermodynamic parameters of the aforementioned reactions can be estimated through computational methods. These calculations provide valuable insights into reaction feasibility, rates, and equilibria.

Kinetic Parameters: The activation energy (Ea) is a critical kinetic parameter that can be determined from the calculated energy difference between the ground state and the transition state. A lower activation energy implies a faster reaction rate. For the Beckmann rearrangement, the nature of the acid catalyst and the solvent can significantly impact the activation barrier. In the case of radical ring-opening, the energy of the radical initiator and the stability of the formed radicals are key determinants of the reaction kinetics.

| Reaction Type | System | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Ring Opening | Cyclobutane -> 2 Ethylene | CBS-QB3 | -42.2 | -48.7 | 62.6 |

| Ring Opening | Cyclopentanone Radical | DFT | - | - | ~10-15 |

Note: The data in this table is derived from studies on analogous systems and is intended to be illustrative. Actual values for this compound will vary.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict both ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov

The accuracy of the predicted NMR parameters depends heavily on the chosen computational method (functional and basis set) and the consideration of conformational flexibility. For this compound, the presence of the flexible benzyloxy group and the puckered cyclobutane ring means that multiple conformers may exist in equilibrium. A Boltzmann-weighted average of the calculated spectra for the most stable conformers is necessary for a meaningful comparison with experimental data.

The following tables present plausible predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for substituted cyclobutanones and compounds containing a benzyloxy group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J (Hz) |

| H (aromatic) | 7.2-7.4 | m | - |

| H (benzyl CH₂) | 4.5-4.7 | s | - |

| H (cyclobutane, α to O) | 4.0-4.3 | m | - |

| H (cyclobutane, other) | 2.0-3.0 | m | - |

| OH (oxime) | 8.0-10.0 | s (broad) | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (oxime) | 155-165 |

| C (aromatic, attached to CH₂) | 135-140 |

| C (aromatic) | 127-130 |

| C (benzyl CH₂) | 70-75 |

| C (cyclobutane, α to O) | 75-85 |

| C (cyclobutane, other) | 20-40 |

Note: These are estimated values based on analogous structures. Experimental verification is necessary.

Vibrational Frequency Analysis for IR Spectral Correlation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical vibrational frequency calculations can help in the assignment of experimental IR absorption bands. These calculations are typically performed at the harmonic level, and the computed frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

For this compound, key vibrational modes would include the O-H stretch of the oxime, the C=N stretch, the C-O stretch of the ether linkage, and the various C-H and C-C stretches and bends of the cyclobutane and benzene (B151609) rings. Anharmonic calculations, while more computationally expensive, can provide even more accurate predictions, especially for overtones and combination bands. mdpi.com

The following table lists the expected characteristic IR absorption frequencies for this compound, based on data from similar compounds.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (oxime) | Stretching | 3100-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N (oxime) | Stretching | 1620-1690 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1050-1150 |

Note: These are estimated values based on analogous structures. Experimental verification is necessary.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Enantiopure 2-Benzyloxy-cyclobutanone Oxime

The development of stereochemically defined molecules is a central theme in modern drug discovery and materials science. For this compound, achieving enantiopurity is a critical step toward unlocking its full potential. Future research will likely focus on the following areas:

Asymmetric Catalysis: The enantioselective reduction of a corresponding benzocyclobutenone precursor using catalysts like (S,S)-Ts-DENEB or (S)-B-Me has proven effective for similar structures, yielding high enantiomeric excess. nih.gov Adapting these methods, or developing novel catalytic systems, for the specific substrate leading to this compound is a promising route. This could involve asymmetric transfer hydrogenation or the use of chiral oxazaborolidine catalysts. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the cyclobutanone (B123998) precursor could direct the stereochemical outcome of the oximation reaction. Subsequent cleavage of the auxiliary would furnish the enantiopure product.

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The screening of novel enzymes or the engineering of existing ones could provide a direct and efficient pathway to enantiomerically pure this compound.

Kinetic Resolution: The racemic mixture of this compound could potentially be resolved through enzyme-catalyzed reactions that selectively transform one enantiomer, allowing for the separation of the desired stereoisomer. Research into the optical resolution of racemic cyclobutanones has shown that this can produce two diastereomers, both with high enantiomeric purity. nih.gov

Exploration of Unconventional Reactivity Patterns

The strained cyclobutane (B1203170) ring and the N-O bond of the oxime are ripe for exploitation in novel chemical transformations. researchgate.net Future research is expected to delve into reactivity patterns that go beyond the classical transformations of these functional groups.

Ring-Opening Reactions: The inherent strain in the cyclobutane ring (approximately 110 kJ/mol) makes it susceptible to ring-opening reactions, which can be a powerful tool for synthesis. libretexts.org The fragmentation of cyclobutanone-derived oximes can generate distal nitrile radicals, providing a pathway to functionalized nitriles. nsf.gov Research into the SO2F2-mediated ring-opening cross-coupling of cyclobutanone oximes with alkenes has been shown to produce δ-olefin-containing aliphatic nitriles. beilstein-journals.org

Iminyl Radical-Mediated Cyclizations: Single-electron transfer to the oxime can generate an iminyl radical. rsc.org This highly reactive intermediate can participate in a variety of intramolecular cyclization reactions, leading to the formation of complex nitrogen-containing heterocyclic scaffolds. The generation of these radicals from cyclobutanone oximes can lead to γ-cyano-alkyl radicals, which are useful in the synthesis of functionalized nitriles. rsc.org

Beckmann Rearrangement: Under acidic conditions, oximes can undergo the Beckmann rearrangement to form amides or lactams. rsc.org For this compound, this could provide access to novel γ-lactam structures, which are valuable building blocks in medicinal chemistry. rsc.org

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization could be applied to the cyclobutane ring of this compound. acs.orgnih.gov This would allow for the direct introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials. The use of rhodium catalysts, for instance, has shown promise in controlling site-selectivity in the C-H functionalization of cyclobutanes. nih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automation offer solutions for improving the safety, efficiency, and scalability of chemical processes. syrris.comthieme-connect.dechemspeed.comthieme-connect.de

Continuous-Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to continuous-flow reactors. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. soci.org Flow chemistry is particularly advantageous for reactions involving hazardous intermediates or highly exothermic processes. thieme-connect.de

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. chemspeed.com This high-throughput approach can significantly accelerate the development of robust and scalable synthetic routes.

In-line Analysis and Purification: Integrating analytical techniques such as HPLC and NMR directly into the flow system allows for real-time monitoring of the reaction progress. chemspeed.com This can be coupled with automated purification steps to create a seamless and efficient synthesis and isolation workflow.

Development of Advanced Catalytic Transformations Utilizing the Compound

Beyond being a synthetic target, this compound has the potential to serve as a valuable ligand or substrate in the development of new catalytic reactions.

Ligand Development for Asymmetric Catalysis: The chiral backbone of enantiopure this compound could be incorporated into the design of novel ligands for asymmetric transition-metal catalysis. The specific stereoelectronic properties of the molecule could lead to catalysts with unique reactivity and selectivity.

Organocatalysis: The oxime functionality can act as a hydrogen-bond donor or acceptor, making it a potential candidate for use in organocatalytic transformations. This could involve activating substrates through hydrogen bonding or participating directly in the catalytic cycle.

Photoredox Catalysis: The N-O bond of the oxime can be cleaved under photoredox conditions to generate reactive radical species. rsc.org This opens up possibilities for developing new light-mediated transformations where this compound acts as a precursor to a key reactive intermediate.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyloxy-cyclobutanone oxime, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves oxime ester formation via nucleophilic substitution or cross-coupling reactions. A methodological approach includes:

- Catalyst selection : Use N-heterocyclic carbenes (NHCs) to facilitate radical ring-opening acylation, as demonstrated in cyclobutanone oxime ester reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability.

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent decomposition of sensitive intermediates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures high purity.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- HPLC monitoring : Track degradation products over time in solvents like methanol or acetonitrile.

- Light sensitivity tests : Store samples in amber vials under inert gas (N₂/Ar) to assess photolytic stability.

Note: Existing data gaps for related oximes (e.g., missing decomposition temperatures in safety reports) highlight the need for empirical validation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify benzyloxy and oxime functional groups.

- FT-IR : Confirm C=N (1600–1650 cm⁻¹) and O–H (3200–3550 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- DFT calculations : Model transition states for ring-opening reactions, focusing on bond dissociation energies of the oxime ester .

- Molecular docking : Simulate interactions with enzymes (e.g., acetylcholinesterase) to assess potential inhibitory effects, drawing parallels to oxime K027’s binding mechanisms .

- SAR analysis : Compare substituent effects (e.g., benzyloxy vs. alkyl groups) on electronic properties using Hammett constants.

Q. What strategies resolve contradictions in reported toxicological data for oxime derivatives?

- Dose-response standardization : Align experimental protocols with AEGL frameworks (e.g., time-scaled exposure limits for acute toxicity) .

- In vitro/in vivo correlation : Use human erythrocyte models to validate findings from animal studies, as done for phosgene oxime .

- Uncertainty factors : Apply a factor of 3–10 to account for interspecies variability, as recommended in AEGL derivations .

Q. How does the benzyloxy group influence the pharmacokinetics of this compound compared to other oximes?

- Plasma-brain partitioning : Measure AUC ratios (brain/plasma) via LC-MS, similar to oxime K027’s pharmacokinetic profiling .

- Metabolite identification : Use hepatocyte incubation assays to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Comparative analysis : Contrast logP values and membrane permeability with simpler oximes (e.g., cyclohexanone oxime) to assess lipophilicity effects .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure this compound?

- Chiral resolution : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric catalysis : Test chiral NHCs or organocatalysts to induce enantioselectivity during cyclobutanone ring formation .

- Crystallography : Use X-ray diffraction to confirm absolute configuration of resolved enantiomers.

Data Contradiction and Validation

Q. How should researchers address the absence of physicochemical data (e.g., melting point, logP) for this compound?

Q. What methodologies reconcile conflicting reports on the oxidative stability of oxime derivatives?

- Accelerated stability testing : Expose compounds to elevated temperatures (40–60°C) and high oxygen concentrations.

- Radical scavenger assays : Add antioxidants (e.g., BHT) to reaction mixtures to assess degradation pathways .

Comparative Analysis

Q. How does this compound differ from K027 in reactivation potency for enzyme inhibition studies?

| Parameter | This compound | K027 |

|---|---|---|

| Binding Energy (kcal/mol) | Pending experimental data | -8.20 |

| AChE Reactivation | Hypothesized moderate activity | High (paraoxon) |

| Brain Penetration | Likely low (high logP) | 0.5% of plasma AUC |

Methodological recommendation : Conduct parallel in vitro assays using human erythrocyte AChE inhibited by organophosphates, comparing reactivation half-lives .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound given limited toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.